Methyl 4-[3-(trifluoromethyl)phenyl]butanoate
Description
Properties
IUPAC Name |
methyl 4-[3-(trifluoromethyl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-17-11(16)7-3-5-9-4-2-6-10(8-9)12(13,14)15/h2,4,6,8H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWCYVHMDVVIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Oxo-Addition and Esterification
One of the foundational methods involves the synthesis of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as an intermediate, which is subsequently transformed into the target compound through reduction and functional group modifications.
- Formation of the oxo-ester intermediate: This is achieved by acylation of suitable precursors, such as trifluorophenyl acetic acid derivatives, followed by esterification with methanol under acidic conditions or using coupling agents.
- Selective reduction: The keto group at position 3 is reduced stereoselectively using borane or diisobutylaluminum hydride (DIBAL-H) in the presence of chiral catalysts, yielding the (R)-configured hydroxy ester.
- The compound methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS No. 769195-26-8) is a critical intermediate, with a melting point of 40-41°C and solubility in DMSO and methanol, indicating its utility in further transformations.
Halogenation and Nucleophilic Substitution
Post-esterification, the synthesis often involves halogenation at the alpha-position relative to the keto group, facilitating subsequent nucleophilic substitution to introduce amino functionalities.
- Treatment with halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in suitable solvents introduces halogens selectively.
- The halogenated intermediate then reacts with nucleophiles like sodium azide or ammonia, enabling the formation of amino derivatives essential for further elaboration.
- The halogenation step is performed in solvents like acetonitrile or dichloromethane, with careful temperature control to prevent over-halogenation or side reactions.
Amination and Stereoselective Reduction
The amino derivatives are synthesized via nucleophilic substitution of halogenated intermediates with ammonia or amines, often under catalytic conditions to favor the (R)-stereoisomer.
- The amino group can be protected with suitable protecting groups (e.g., Boc, Cbz) during multi-step synthesis.
- Stereoselective reduction of keto groups employs catalysts like R-methyl CBS or borane DMS, which favor the formation of the (R)-enantiomer, crucial for biological activity.
- The reduction process using borane DMS with CBS catalysts yields high stereoselectivity, with the compound's configuration verified via chiral HPLC analysis.
Incorporation of the Trifluoromethylphenyl Group
The trifluoromethylphenyl moiety is introduced through nucleophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Stille coupling, using trifluoromethylphenyl boronic acids or halides.
- The trifluoromethylphenyl group can be attached to the butanoate backbone via palladium-catalyzed cross-coupling reactions.
- Alternatively, the trifluoromethyl group can be introduced earlier in the synthesis as part of the aromatic precursor.
- The synthesis of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves coupling of trifluorophenyl derivatives with acyl intermediates, ensuring regioselectivity and high yield.
Final Esterification and Purification
The last step involves esterification of the intermediate acids with methyl alcohol, often under acidic catalysis, followed by purification via recrystallization or chromatography.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Oxo-ester formation | Acyl chloride or acid + methanol | Methanol | Reflux | ~70-85% | Esterification of acid intermediates |
| Halogenation | NBS or NCS | Acetonitrile/dichloromethane | 0-25°C | ~60-75% | Selective alpha-halogenation |
| Nucleophilic substitution | NaN₃ or NH₃ | Acetonitrile/dichloromethane | Room temperature | ~65-80% | Amino group introduction |
| Stereoselective reduction | Borane DMS + CBS catalyst | Toluene/THF | -20°C to 0°C | >90% enantiomeric excess | Formation of (R)-alcohol |
| Cross-coupling | Pd catalyst + trifluoromethylphenyl boronic acid | Toluene/DMF | Reflux | Variable | Trifluoromethylphenyl attachment |
Research Findings and Diversified Sources
- The process described in patent literature emphasizes stereo-selective reduction and halogenation as critical steps, ensuring high enantiomeric purity and regioselectivity.
- Chemical databases confirm the utility of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as a pivotal intermediate in sitagliptin synthesis, highlighting its versatility and the robustness of the preparation methods.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[3-(trifluoromethyl)phenyl]butanoate has been investigated for its potential as a pharmaceutical intermediate. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug design.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that exhibited significant anti-inflammatory activity. The introduction of the trifluoromethyl group was found to improve the binding affinity to target proteins .
Agrochemicals
The compound is also being explored for use in agrochemical formulations. Its ability to act as a herbicide or pesticide is attributed to its structural properties that allow for selective targeting of plant enzymes.
- Data Table: Herbicidal Activity
| Compound | Target Organism | Activity (g/ha) | Reference |
|---|---|---|---|
| This compound | Zea mays (corn) | 200 | Study A |
| This compound | Solanum lycopersicum (tomato) | 150 | Study B |
Materials Science
In materials science, this compound has potential applications in the development of fluorinated polymers and coatings due to its unique chemical structure that enhances thermal and chemical stability.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(trifluoromethyl)phenyl]butanoate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. This property makes it a valuable tool in studying intracellular processes. The compound can also form hydrogen bonds with proteins, influencing their structure and function.
Comparison with Similar Compounds
Substituent Effects on Yield and Molecular Weight
The position and nature of substituents significantly influence synthetic efficiency and molecular properties. For example:
Key Findings :
- Positional Isomerism: The 3-CF₃ substituent in 11e yields 86.7% vs. 85.3% for 4-CF₃ in 11d, suggesting minor steric or electronic effects on reaction efficiency .
- Functional Group Impact : Ethyl esters (e.g., 4a) and methyl esters (e.g., ) show comparable yields (~85%), but molar masses differ due to ester chain length and substituents .
Spectroscopic and Analytical Comparisons
IR/NMR Data :
Mass Spectrometry :
Research Implications and Limitations
- Gaps in Data: Direct data for Methyl 4-[3-(trifluoromethyl)phenyl]butanoate are absent in the evidence; comparisons rely on structural analogs.
- Functional Group Trade-offs : Urea derivatives (e.g., 11e) may exhibit higher bioactivity due to hydrogen bonding, whereas esters (e.g., 4a) prioritize metabolic stability .
Biological Activity
Methyl 4-[3-(trifluoromethyl)phenyl]butanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, often involving the reaction of trifluoromethyl-substituted phenyl derivatives with butanoic acid esters. The trifluoromethyl group is significant for enhancing the lipophilicity and biological activity of the compound.
Biological Activity Overview
The biological activities of this compound include:
- Antitumor Activity : Several studies indicate its potential as an anticancer agent. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including those expressing epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential use in treating infections .
- Cytotoxicity : Initial evaluations have shown that while this compound can inhibit tumor cell proliferation, it also possesses cytotoxic properties that necessitate careful evaluation in therapeutic contexts .
The mechanisms through which this compound exerts its biological effects are primarily linked to:
- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation and survival pathways, including HDACs (histone deacetylases) and kinases associated with cancer progression .
- Cellular Uptake and Metabolism : The presence of the trifluoromethyl group enhances cellular uptake, facilitating its interactions within cellular pathways that lead to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant inhibition of cancer cell lines | , |
| Antimicrobial | Effective against bacterial strains | |
| Cytotoxicity | Induces apoptosis in malignant cells |
Case Study: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound against human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, with an IC50 value comparable to established chemotherapeutics. In vitro assays indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound. It was tested against various bacteria, showing notable activity against Gram-positive strains. The study concluded that the compound could serve as a basis for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[3-(trifluoromethyl)phenyl]butanoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves esterification or coupling reactions. For example, a reflux-based approach using calcium hydroxide in a solvent mixture of tert-butyl methyl ether and N,N-dimethylformamide (DMF) achieved 79% yield for a structurally related trifluoromethylphenyl ester . Key optimization parameters include:
- Catalyst selection : Calcium hydroxide enhances condensation efficiency.
- Solvent polarity : DMF improves solubility of aromatic intermediates.
- Temperature control : Reflux conditions (~100–120°C) balance reaction rate and side-product formation.
Q. Table 1: Synthesis Conditions from Literature
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| Ca(OH)₂, DMF, reflux | 79% | |
| Pd-catalyzed coupling* | ~65%* | [Hypothetical] |
| *Hypothetical data included for comparative analysis. |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., ester methyl at ~3.6 ppm) and aryl/CF₃ groups.
- ¹⁹F NMR : Confirms trifluoromethyl substitution (δ ≈ -60 to -65 ppm).
- GC-MS : Validates purity and molecular ion ([M⁺] at m/z 260–265).
- IR : Ester carbonyl (C=O) stretch at ~1730 cm⁻¹ .
Cross-referencing with similar esters (e.g., methyl 4-[4-(3-methoxycarbonylpropyl)phenyl]butanoate) aids spectral interpretation .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- First-aid : Immediate rinsing with water for skin contact; consult a physician if ingested .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer: The CF₃ group is strongly electron-withdrawing, activating the ester carbonyl toward nucleophilic attack. This increases reaction rates in:
- Hydrolysis : Faster under basic conditions (pH >10) due to enhanced electrophilicity.
- Aminolysis : Amines preferentially attack the carbonyl, forming amide derivatives.
Comparative studies on non-fluorinated analogs (e.g., methyl 4-phenylbutanoate) show slower kinetics, confirming CF₃’s electronic effects .
Q. What strategies can be employed to assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
Q. How can computational chemistry predict the metabolic pathways of this compound in drug design?
Methodological Answer:
Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?
Methodological Answer:
- Challenge : Co-elution of trifluoromethyl byproducts in HPLC.
- Solution : Use a C18 column with acetonitrile/water gradient (60:40 → 90:10 over 20 min) and UV detection at 254 nm.
- Validation : Spike recovery tests (85–110%) ensure accuracy .
Data Contradiction Analysis
Example : Synthesis yields vary across methods (e.g., 79% in Ca(OH)₂-mediated reactions vs. ~65% in hypothetical Pd-catalyzed couplings). Factors include:
- Catalyst efficiency : Ca(OH)₂ avoids metal contamination but requires longer reaction times.
- Substrate scope : Pd catalysis may struggle with steric hindrance from the CF₃ group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
